molecular formula C12H12N2O2 B13885508 2,3,4,5-tetrahydro-1H-Pyrido[4,3-b]indole-1-carboxylic acid

2,3,4,5-tetrahydro-1H-Pyrido[4,3-b]indole-1-carboxylic acid

Cat. No.: B13885508
M. Wt: 216.24 g/mol
InChI Key: LCCFBQOGARJSAX-UHFFFAOYSA-N
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Description

2,3,4,5-Tetrahydro-1H-Pyrido[4,3-b]indole-1-carboxylic acid is a heterocyclic compound with significant interest in medicinal chemistry. It is known for its potential biological activities and is often studied for its applications in various fields such as chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-1-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the Heck and Nenitzescu reactions are often employed in the synthesis of such compounds .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as those used in laboratory settings, with optimizations for scale and efficiency .

Chemical Reactions Analysis

Types of Reactions: 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole-1-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound to enhance its biological activity or to create derivatives for further study .

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can introduce various functional groups into the molecule .

Comparison with Similar Compounds

Comparison: Compared to similar compounds, 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-1-carboxylic acid is unique due to its specific structural features and the presence of a carboxylic acid group. This structural uniqueness contributes to its distinct biological activities and potential therapeutic applications .

Properties

Molecular Formula

C12H12N2O2

Molecular Weight

216.24 g/mol

IUPAC Name

2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-1-carboxylic acid

InChI

InChI=1S/C12H12N2O2/c15-12(16)11-10-7-3-1-2-4-8(7)14-9(10)5-6-13-11/h1-4,11,13-14H,5-6H2,(H,15,16)

InChI Key

LCCFBQOGARJSAX-UHFFFAOYSA-N

Canonical SMILES

C1CNC(C2=C1NC3=CC=CC=C32)C(=O)O

Origin of Product

United States

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